molecular formula C26H26ClN7O2 B14002914 N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride CAS No. 25786-96-3

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride

Cat. No.: B14002914
CAS No.: 25786-96-3
M. Wt: 504.0 g/mol
InChI Key: LXEUZXWCCXIKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is a complex organic compound that features multiple imidazole rings and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride typically involves multi-step organic reactions. The process may include:

    Formation of Imidazole Rings: Starting from appropriate precursors, imidazole rings are synthesized through cyclization reactions.

    Coupling Reactions: The imidazole rings are then coupled with benzamide groups using reagents such as carbodiimides or other coupling agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Pharmacology: Studying its interactions with biological targets such as enzymes or receptors.

    Material Science: Exploring its properties as a building block for advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to specific enzymes or receptors, modulating their activity. The imidazole rings could play a role in coordinating metal ions or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide
  • 4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide

Uniqueness

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is unique due to its dual imidazole rings and benzamide groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

CAS No.

25786-96-3

Molecular Formula

C26H26ClN7O2

Molecular Weight

504.0 g/mol

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride

InChI

InChI=1S/C26H25N7O2.ClH/c34-25(31-22-3-1-2-19(16-22)24-29-14-15-30-24)18-6-10-21(11-7-18)33-26(35)32-20-8-4-17(5-9-20)23-27-12-13-28-23;/h1-11,16H,12-15H2,(H,27,28)(H,29,30)(H,31,34)(H2,32,33,35);1H

InChI Key

LXEUZXWCCXIKSX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NCCN5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.